An In-depth Technical Guide to 2,2,3,5-Tetramethylhexanal: A Case Study in α-Branched Aldehydes
An In-depth Technical Guide to 2,2,3,5-Tetramethylhexanal: A Case Study in α-Branched Aldehydes
Disclaimer: Publicly available chemical databases and scientific literature contain no specific experimental data for the physical and chemical properties of 2,2,3,5-Tetramethylhexanal. This guide has been constructed based on the general characteristics of α-branched aldehydes and extrapolated data from structurally similar compounds. All quantitative data should be treated as estimations.
Introduction
2,2,3,5-Tetramethylhexanal is a complex, α-branched aldehyde. Aldehydes are a cornerstone of organic synthesis, valued for their reactivity and versatility as intermediates. However, α-branched aldehydes, such as the topic of this guide, present unique challenges in synthesis and functionalization due to steric hindrance and the potential for multiple reactive pathways.[1][2][3] This document aims to provide a comprehensive overview of the predicted properties and expected chemical behavior of 2,2,3,5-Tetramethylhexanal, framed within the broader context of α-branched aldehyde chemistry, for researchers and professionals in drug development and chemical sciences.
Predicted Physicochemical Properties
Due to the absence of experimental data for 2,2,3,5-Tetramethylhexanal, the following table presents estimated values based on trends observed for structurally related molecules, including the corresponding alkane (2,2,3,5-Tetramethylhexane) and alcohol (2,2,3,5-Tetramethylhexan-3-ol). These estimations provide a baseline for handling and experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C10H20O | Based on IUPAC nomenclature. |
| Molecular Weight | 156.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Typical for aldehydes of this molecular weight. |
| Boiling Point | ~170-190 °C | Estimated to be higher than the corresponding alkane (148.41°C) and alcohol due to the polar carbonyl group, but influenced by steric hindrance. |
| Density | ~0.8 - 0.9 g/cm³ | Expected to be slightly higher than the corresponding alkane (0.7330 g/cm³). |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone). | The polar carbonyl group allows for some water solubility, but the large alkyl chain dominates. |
| Vapor Pressure | Lower than the corresponding alkane. | The polar nature of the aldehyde group leads to stronger intermolecular forces. |
Synthesis and Reactivity
The synthesis and reactivity of α-branched aldehydes are areas of active research, with a focus on overcoming the steric and electronic challenges they present.
General Synthesis Protocols
The synthesis of an α-branched aldehyde like 2,2,3,5-Tetramethylhexanal would likely proceed through the oxidation of the corresponding primary alcohol, 2,2,3,5-Tetramethylhexan-1-ol.
Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde
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Reagents and Equipment:
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Primary alcohol (e.g., 2,2,3,5-Tetramethylhexan-1-ol)
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Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
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Anhydrous solvent (e.g., Dichloromethane)
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Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
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Procedure:
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Dissolve the primary alcohol in the anhydrous solvent within the round-bottom flask under an inert atmosphere.
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Cool the solution in an ice bath.
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Slowly add the oxidizing agent to the stirred solution.
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Allow the reaction to warm to room temperature and stir for a designated time (monitoring by TLC).
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Upon completion, quench the reaction and purify the product using column chromatography.
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Caption: General workflow for the synthesis of an α-branched aldehyde.
Reactivity and Key Challenges
The reactivity of α-branched aldehydes is significantly influenced by steric hindrance at the α-position. This can lead to attenuated reactivity of the corresponding enamines and enolates, which are key intermediates in many C-C bond-forming reactions.[1][2][3] Furthermore, the formation of both E and Z configured enamines or enolates can complicate stereocontrol.[1][2][3]
Key reactions for α-branched aldehydes include:
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α-Functionalization: Despite the challenges, methods for the enantioselective α-functionalization of these aldehydes have been developed, including organocatalytic and metal-catalyzed approaches.[1][2][3]
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Deracemization: Photochemical methods have been explored for the deracemization of α-branched aldehydes, converting a racemic mixture into a single enantiomer.
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Allylation: Direct α-allylation can be achieved using a combination of palladium catalysis and enamine catalysis to form a quaternary carbon stereocenter.
Caption: Common reaction pathways for α-branched aldehydes.
Analytical Characterization
Standard analytical techniques would be employed to characterize 2,2,3,5-Tetramethylhexanal.
Experimental Protocol: Analytical Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show a characteristic aldehyde proton signal between δ 9-10 ppm. The complex splitting patterns of the alkyl protons would confirm the branching.
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¹³C NMR would show a carbonyl carbon signal between δ 190-200 ppm.
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Infrared (IR) Spectroscopy:
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A strong C=O stretching vibration would be observed around 1720-1740 cm⁻¹.
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C-H stretching vibrations for the aldehyde proton would be seen around 2720 and 2820 cm⁻¹.
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Mass Spectrometry (MS):
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The molecular ion peak would confirm the molecular weight.
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Fragmentation patterns would be consistent with the branched alkyl structure.
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Conclusion
While specific experimental data for 2,2,3,5-Tetramethylhexanal is not currently available, a robust understanding of its properties and reactivity can be inferred from the established chemistry of α-branched aldehydes. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to approach the synthesis and characterization of this and other complex aldehydes. Further research into the specific properties of 2,2,3,5-Tetramethylhexanal would be beneficial to the broader scientific community.
